

Degradation of Mesosulfuron-Methyl in Soil: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mesosulfuron

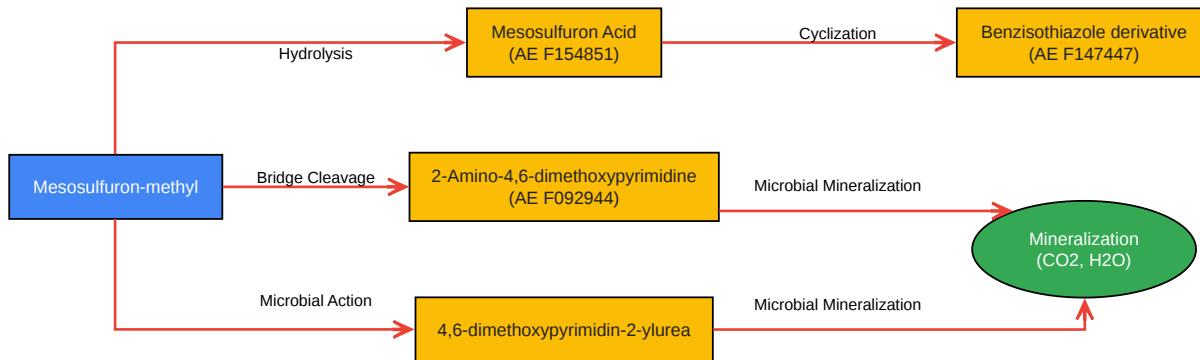
Cat. No.: B3052292

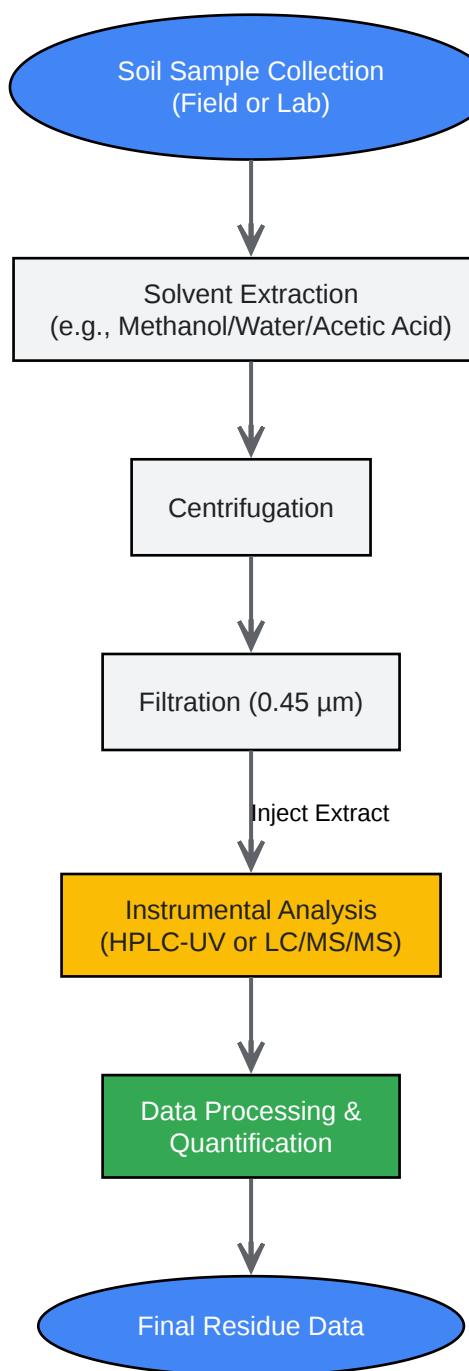
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of the sulfonylurea herbicide **mesosulfuron**-methyl in the soil environment. It details the primary degradation pathways, key metabolites, and the kinetics of its dissipation. Furthermore, this guide outlines the experimental protocols commonly employed in soil metabolism and field dissipation studies, offering a valuable resource for environmental fate assessment.

Degradation Pathways of Mesosulfuron-Methyl in Soil


The degradation of **mesosulfuron**-methyl in soil is a complex process influenced by both abiotic and biotic factors. The primary mechanisms of transformation are chemical hydrolysis and microbial metabolism.^{[1][2]} The rate and pathway of degradation are significantly affected by soil properties such as pH, temperature, moisture content, and microbial activity.^{[1][3]}


Key Degradation Routes:

- Cleavage of the Sulfonylurea Bridge: This is a major degradation pathway, particularly under acidic conditions, leading to the formation of a triazine amine and a benzene sulfonamide derivative.^{[1][4]}
- O-Demethylation: This process involves the removal of a methyl group from one of the methoxy groups on the pyrimidine ring.^{[4][5]}

- **Triazine Ring Opening:** Following other initial transformations, the triazine ring structure can be opened, leading to further breakdown.^{[4][5]}

These processes result in the formation of several key metabolites, which are generally less herbicidally active than the parent compound. The major degradation products identified in soil studies include 2-amino-4,6-dimethoxypyrimidine, 4,6-dimethoxypyrimidin-2-ylurea, and **mesosulfuron** acid.^[6] Other identified metabolites include methyl-2-sulfonyl amino benzoate and saccharin.^{[1][7]}

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. isws.org.in [isws.org.in]
- 2. Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation | PLOS One [journals.plos.org]
- 4. Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation [mdpi.com]
- 5. Aerobic soil metabolism of metsulfuron-methyl | Semantic Scholar [semanticscholar.org]
- 6. Mesosulfuron-methyl | C17H21N5O9S2 | CID 11409499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Degradation of Mesosulfuron-Methyl in Soil: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3052292#mesosulfuron-methyl-degradation-products-in-soil>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com